molecular formula C20H15BrFN3O2S B3207148 N-(4-bromophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1040679-50-2

N-(4-bromophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B3207148
CAS No.: 1040679-50-2
M. Wt: 460.3 g/mol
InChI Key: WNWSBSLAEJLFOV-UHFFFAOYSA-N
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Description

Key structural elements include:

  • A 4-bromophenyl group attached via an acetamide linkage.
  • 2-Ethyl and 9-fluoro substituents on the benzothienopyrimidinone core.

This compound is part of a broader class of benzothieno[3,2-d]pyrimidin-4-one derivatives, which have demonstrated anti-inflammatory activity by inhibiting COX-2, iNOS, and ICAM-1 expression in human keratinocytes and macrophages . Its synthesis aligns with environmentally advantageous methods, emphasizing reduced waste and cost efficiency .

Properties

IUPAC Name

N-(4-bromophenyl)-2-(2-ethyl-9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S/c1-2-15-24-18-17-13(22)4-3-5-14(17)28-19(18)20(27)25(15)10-16(26)23-12-8-6-11(21)7-9-12/h3-9H,2,10H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSBSLAEJLFOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)N1CC(=O)NC3=CC=C(C=C3)Br)SC4=CC=CC(=C42)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs with Benzothieno[3,2-d]pyrimidin-4-one Core

Compound Name Core Structure Substituents Biological Activity Pharmacological Data Reference
N-(2-chloro-4-fluorophenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide Benzothieno[3,2-d]pyrimidin-4-one 2-chloro-4-fluorophenyl, 9-fluoro Likely anti-inflammatory (inferred from structural similarity) Not explicitly reported; assumed similar to target compound due to shared core
N-[2-(cyclohexylthio)-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide Benzothieno[3,2-d]pyrimidin-4-one Cyclohexylthio, methanesulfonamide COX-2 and iNOS inhibition; anti-inflammatory Suppressed PGE2 and IL-8 production in NCTC 2544 and J774 cells

Key Observations :

  • The 9-fluoro substituent in the target compound may enhance metabolic stability compared to non-fluorinated analogs.
  • Replacement of the 4-bromophenyl group with 2-chloro-4-fluorophenyl () could alter receptor binding affinity due to differences in halogen electronegativity and steric effects.

Pyridazinone and Quinazolinone Derivatives

Compound Name Core Structure Substituents Biological Activity Pharmacological Data Reference
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide Pyridazin-3(2H)-one 4-methoxybenzyl, methyl FPR2 agonist Activated calcium mobilization in human neutrophils
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Quinazolin-4(3H)-one Ethylamino, phenyl Anti-inflammatory Moderately stronger than Diclofenac in reducing inflammation

Key Observations :

  • The N-(4-bromophenyl)acetamide moiety is shared with FPR-targeting pyridazinones (), but the target compound’s benzothienopyrimidinone core likely shifts activity toward COX-2 inhibition.
  • Quinazolinone derivatives () show that the acetamide group is critical for anti-inflammatory effects, even with differing cores.

Thieno[2,3-d]pyrimidin Derivatives

Compound Name Core Structure Substituents Biological Activity Pharmacological Data Reference
N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide Thieno[2,3-d]pyrimidin-4-one 4-chlorophenyl, thiophen-2-yl Anti-breast cancer Molecular weight: 503 g/mol; IR confirms C=O and NH groups

Key Observations :

  • Thieno[2,3-d]pyrimidin derivatives prioritize anticancer activity, whereas the target compound’s benzothieno[3,2-d]pyrimidinone core favors anti-inflammatory applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-2-(2-ethyl-9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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